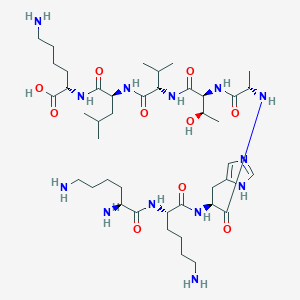![molecular formula C19H17N2OP B14179861 [1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile CAS No. 922729-99-5](/img/structure/B14179861.png)
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyclobutyl ring substituted with a diphenylphosphoryl group and a propanedinitrile moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile typically involves the reaction of cyclobutyl derivatives with diphenylphosphoryl chloride and subsequent introduction of the propanedinitrile group. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the diphenylphosphoryl intermediate. The final step involves the addition of malononitrile under controlled temperature and solvent conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized phosphine oxides and related derivatives.
Reduction: Reduced phosphine compounds.
Substitution: Substituted cyclobutyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of [1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(Diphenylphosphoryl)cyclopropyl]propanedinitrile
- [1-(Diphenylphosphoryl)cyclopentyl]propanedinitrile
- [1-(Diphenylphosphoryl)cyclohexyl]propanedinitrile
Uniqueness
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
922729-99-5 |
|---|---|
Molekularformel |
C19H17N2OP |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
2-(1-diphenylphosphorylcyclobutyl)propanedinitrile |
InChI |
InChI=1S/C19H17N2OP/c20-14-16(15-21)19(12-7-13-19)23(22,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,16H,7,12-13H2 |
InChI-Schlüssel |
FYUHDONOEPDULE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(C#N)C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


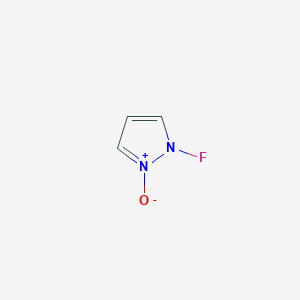
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
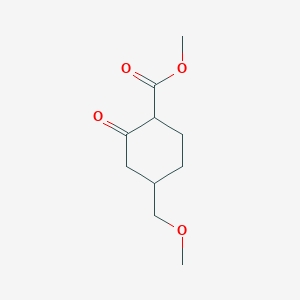
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
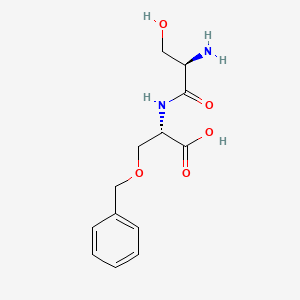
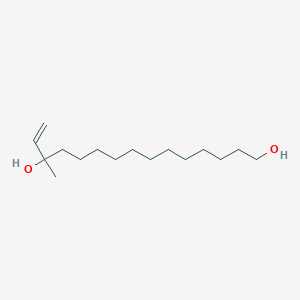
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
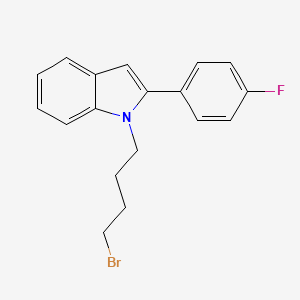

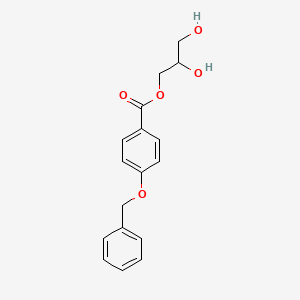
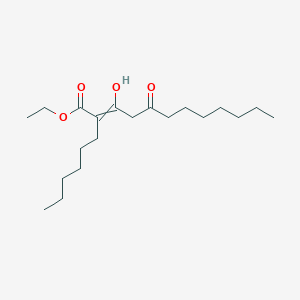
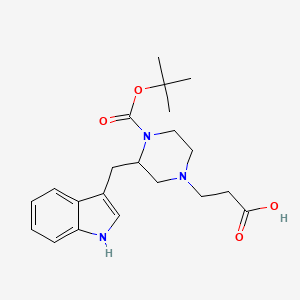
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
